An In-depth Technical Guide to the Synthesis and Characterization of threo-4-Methylmethylphenidate
An In-depth Technical Guide to the Synthesis and Characterization of threo-4-Methylmethylphenidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of threo-4-methylmethylphenidate (4-MeTMP), a stimulant drug and structural analog of methylphenidate. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques. While specific experimental data for 4-MeTMP is limited in publicly available literature, this guide outlines a robust synthetic pathway and expected characterization parameters based on closely related analogs, particularly 4-fluoromethylphenidate (B12786486) (4F-MPH).
Chemical Properties and Pharmacological Profile
threo-4-Methylmethylphenidate is a substituted phenethylamine (B48288) that acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1][2] It is structurally similar to methylphenidate, with the addition of a methyl group at the para-position of the phenyl ring.[2] The threo diastereomer is considered the pharmacologically active form, exhibiting higher potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the erythro isomer.[3]
| Property | Value |
| Formal Name | methyl 2-(4-methylphenyl)-2-(piperidin-2-yl)acetate |
| Synonyms | 4-MeTMP, (±)-threo-4-Methylmethylphenidate |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol [2] |
| CAS Number | 680996-70-7 (hydrochloride salt)[2] |
Synthesis of threo-4-Methylmethylphenidate
A plausible and effective synthetic route for threo-4-methylmethylphenidate is adapted from the established synthesis of other ring-substituted methylphenidate analogs.[3] The following multi-step process outlines the key transformations.
Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of analogous compounds.[3] Researchers should optimize conditions for the specific substrate.
Step 1: Synthesis of α-(4-Methylphenyl)-α-(pyridin-2-yl)acetonitrile
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To a solution of 4-methylphenylacetonitrile in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a strong base such as potassium hexamethyldisilazide (KHMDS) dropwise.
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Stir the resulting solution for 30 minutes.
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Add a solution of 2-bromopyridine in THF dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to α-(4-Methylphenyl)-α-(pyridin-2-yl)acetamide
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Dissolve the purified nitrile in concentrated sulfuric acid and heat the mixture.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Carefully pour the cooled reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide).
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Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the acetamide (B32628).
Step 3: Hydrogenation of the Pyridine Ring
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Dissolve the acetamide in glacial acetic acid.
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Add a catalytic amount of platinum(IV) oxide (PtO₂).
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Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.
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After the reaction is complete, filter the catalyst and evaporate the solvent to yield a mixture of threo and erythro diastereomers of α-(4-methylphenyl)-α-(piperidin-2-yl)acetamide.
Step 4: Hydrolysis and Epimerization
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Hydrolyze the acetamide mixture to the corresponding carboxylic acids using a strong base like potassium hydroxide (B78521) in a suitable solvent.
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The epimerization occurs under these basic conditions, enriching the mixture in the more stable threo diastereomer.[3] The progress of epimerization can be monitored by HPLC.
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Acidify the reaction mixture to precipitate the threo-enriched α-(4-methylphenyl)-α-(piperidin-2-yl)acetic acid.
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Collect the solid by filtration and wash with cold water.
Step 5: Esterification to threo-4-Methylmethylphenidate
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Suspend the threo-ritalinic acid analog in methanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
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Reflux the mixture until the reaction is complete, as monitored by TLC.
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Cool the reaction mixture and neutralize with a weak base.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
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The final product can be purified by recrystallization, typically as the hydrochloride salt, to yield threo-4-methylmethylphenidate hydrochloride.
Characterization of threo-4-Methylmethylphenidate
Comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound. The following table summarizes the expected analytical data, extrapolated from data for 4-fluoromethylphenidate.[3]
| Analytical Technique | Expected Results for threo-4-Methylmethylphenidate | Data from threo-4-Fluoromethylphenidate[3] |
| Melting Point (°C) | To be determined | 202–204 (HCl salt) |
| ¹H NMR | Characteristic shifts for the aromatic, piperidine (B6355638), and methyl ester protons. | Specific shifts are detailed in the literature. |
| ¹³C NMR | Distinct signals for the carbonyl, aromatic, and piperidine carbons. | Carbonyl shift at 171.48 ppm. |
| GC-MS (EI) | Molecular ion peak and a characteristic base peak at m/z 84 (tetrahydropyridinium ion).[3] | Retention Time: 18.13 min; Base Peak: m/z 84. |
| HR-MS (APCI) | Accurate mass measurement confirming the elemental composition. | Observed m/z 252.139854 for [M+H]⁺. |
| HPLC | A single peak indicating the purity of the isolated diastereomer. | Retention Time: 9.81 min. |
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary pharmacological action of threo-4-methylmethylphenidate is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters, DAT and NET.[1] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of threo-4-methylmethylphenidate. By leveraging established methodologies for analogous compounds, researchers can confidently approach the preparation and analysis of this important pharmacological tool. The provided protocols and expected analytical data serve as a valuable resource for scientists in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.
